molecular formula C15H13ClN2O3 B5719811 N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5719811
M. Wt: 304.73 g/mol
InChI Key: GGTATBDKJAEPPE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorobenzyl group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzylamine+2-nitrobenzoyl chlorideThis compound\text{2-chlorobenzylamine} + \text{2-nitrobenzoyl chloride} \rightarrow \text{this compound} 2-chlorobenzylamine+2-nitrobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: N-(2-chlorobenzyl)-2-(2-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chlorobenzylamine and 2-nitrobenzoic acid.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorobenzyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2-(2-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-bromobenzyl)-2-(2-nitrophenyl)acetamide: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.

    N-(2-chlorobenzyl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its reactivity and applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-7-3-1-6-12(13)10-17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTATBDKJAEPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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